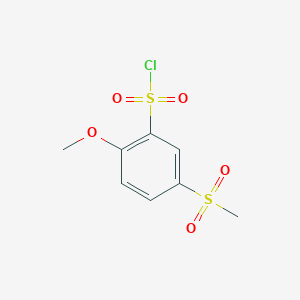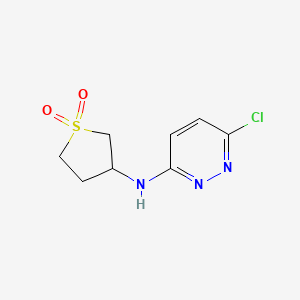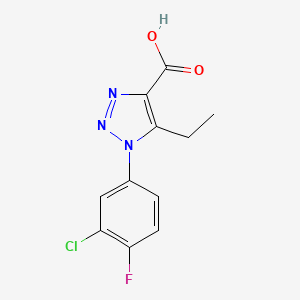![molecular formula C10H12FNO2 B1462068 Methyl 3-[(3-fluorophenyl)amino]propanoate CAS No. 1094637-42-9](/img/structure/B1462068.png)
Methyl 3-[(3-fluorophenyl)amino]propanoate
Übersicht
Beschreibung
Methyl 3-[(3-fluorophenyl)amino]propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Pharmacology
A study investigated the cardiovascular effects of novel esters and alcohol analogs, including methyl 3-amino-(1H-indol-3-yl) propanoate hydrochloride. These compounds were evaluated for their antihypertensive effects and action on blood pressure, indicating their potential for cardiovascular pharmacology research (Pérez-Alvarez et al., 1999).
Antimalarial Activity
Research on tebuquine and related compounds, including the structural framework similar to methyl 3-[(3-fluorophenyl)amino]propanoate, showed significant antimalarial activity against Plasmodium berghei. The study highlights the importance of molecular modifications for enhancing antimalarial efficacy (Werbel et al., 1986).
Antidepressant Activity
The synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to this compound, demonstrated potential antidepressant activities. This suggests the relevance of such compounds in the development of new antidepressant drugs (Tao Yuan, 2012).
Biocatalysis
A study focused on the biocatalytic applications of S-3-amino-3-phenylpropionic acid, closely related to this compound, for producing enantiopure compounds. This research underlines the compound's utility in pharmaceutical intermediate production (Yi Li et al., 2013).
Tumor Imaging
Fluorinated analogues of alpha-aminoisobutyric acid, including compounds structurally related to this compound, have been developed as promising imaging agents for detecting intracranial neoplasms via positron emission tomography (PET). This highlights the compound's potential in diagnostic applications (McConathy et al., 2002).
Eigenschaften
IUPAC Name |
methyl 3-(3-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMIXKRODAPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)







![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)



